A Comprehensive Guide to the Structure Elucidation of Ethyl 2-cyano-2-methyl-3-phenylpropanoate
A Comprehensive Guide to the Structure Elucidation of Ethyl 2-cyano-2-methyl-3-phenylpropanoate
Introduction: In the landscape of pharmaceutical and materials science, α-cyano esters that feature a quaternary carbon center are of significant interest as versatile synthetic intermediates.[1] Their unique structural motif allows for the construction of complex molecular architectures found in numerous bioactive molecules. Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS No. 104876-35-9) is a prime example of this molecular class.[2][3] The unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline, ensuring reproducibility, safety, and efficacy in downstream applications.
This technical guide provides a holistic, multi-technique approach to the structural elucidation of ethyl 2-cyano-2-methyl-3-phenylpropanoate. Moving beyond a simple recitation of data, this document delves into the causal logic behind the analytical strategy, explaining how each piece of spectroscopic evidence is generated and interpreted to build an unshakeable, self-validating structural hypothesis. This guide is intended for researchers, analytical chemists, and drug development professionals who require a field-proven workflow for the definitive characterization of complex organic molecules.
Foundational Data and Synthetic Context
Before any analysis begins, it is critical to establish the compound's basic properties and understand its likely synthetic origin. This context is invaluable for anticipating potential impurities and for guiding the initial interpretation of analytical data.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | ethyl 2-cyano-2-methyl-3-phenylpropanoate[3] |
| CAS Number | 104876-35-9[2][3] |
| Molecular Formula | C₁₃H₁₅NO₂[2][4] |
| Molecular Weight | 217.27 g/mol [3][4] |
| SMILES | O=C(OCC)C(C)(C#N)CC1=CC=CC=C1[3] |
Plausible Synthetic Route: Sequential Alkylation
A common and logical approach to synthesizing this molecule is the sequential alkylation of ethyl cyanoacetate.[5][6] This involves the deprotonation of the acidic α-carbon followed by reaction with an electrophile. This two-step process, first with a methylating agent and then a benzylating agent (or vice-versa), provides the target structure.
Causality: Understanding this synthesis is key. Incomplete methylation or benzylation could lead to starting materials or mono-alkylated species remaining as impurities. Over-alkylation is not possible at the α-carbon once the quaternary center is formed. This foreknowledge allows us to specifically look for signals corresponding to these potential contaminants in the subsequent analyses.
Mass Spectrometry: The Molecular Blueprint
The first analytical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to deduce a unique molecular formula.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Method (Electron Ionization - EI):
-
Ion Source: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
Expected Data & Interpretation
The primary goal is to find the molecular ion (M⁺•).
Table 2: Predicted HRMS and Key Fragmentation Data
| m/z (Predicted) | Formula | Identity | Rationale for Fragmentation |
| 217.1103 | C₁₃H₁₅NO₂ | [M]⁺• | Molecular ion. Its presence confirms the molecular weight.[4] |
| 172.0817 | C₁₁H₁₀NO | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester, a common fragmentation pathway. |
| 126.0657 | C₈H₈N | [M - C₄H₇O₂]⁺ | Cleavage of the benzyl group and subsequent rearrangement. |
| 91.0548 | C₇H₇ | [C₇H₇]⁺ | Benzyl cation, often observed as the tropylium ion, a very stable fragment. |
Trustworthiness: The power of HRMS lies in its precision. Observing a mass of 217.1103 (calculated for C₁₃H₁₅NO₂) versus, for example, 217.0739 (calculated for an isomer like C₁₂H₁₁N₃O) provides unequivocal confirmation of the elemental composition, forming a solid foundation for the subsequent spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
With the molecular formula confirmed, IR spectroscopy serves as a rapid and effective method to verify the presence of the key functional groups: the nitrile, the ester carbonyl, and the aromatic ring.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solvent-free drop of the neat oil directly onto the crystal of an Attenuated Total Reflection (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: Apply ATR correction to the resulting spectrum.
Expected Data & Interpretation
The IR spectrum is a diagnostic fingerprint of the molecule's covalent bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3060-3030 | C-H Stretch | Aromatic (Phenyl) |
| ~2980-2940 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~2245 | C≡N Stretch | Nitrile |
| ~1740 | C=O Stretch | Ester |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Ester |
| ~750, ~700 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
Causality: The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. Likewise, a strong, sharp absorption near 1740 cm⁻¹ is characteristic of a saturated ester carbonyl (C=O). The combination of these two peaks, along with aromatic and aliphatic C-H and C-O stretches, provides compelling evidence that all expected functional groups are present.
NMR Spectroscopy: The Definitive Connectivity Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically using 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all unique carbons, typically requiring several hundred to a few thousand scans for good signal-to-noise.
¹H NMR Analysis: Proton Environments
The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons.
(A representative image of the structure with protons labeled a-e for correlation with Table 4 would be placed here)
Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Coupling (J Hz) | Rationale |
| a | Phenyl | 5H | Multiplet (m) | 7.20-7.40 | - | Protons on the aromatic ring. |
| b | -O-CH₂ -CH₃ | 2H | Quartet (q) | ~4.20 | J = 7.1 | Methylene protons adjacent to an oxygen and coupled to 3 protons (c). |
| c | -O-CH₂-CH₃ | 3H | Triplet (t) | ~1.25 | J = 7.1 | Methyl protons coupled to 2 protons (b). |
| d | Ph-CH₂ -C | 2H | Singlet (s) | ~3.15 | - | Benzylic protons adjacent to a quaternary carbon, no coupling. |
| e | C-CH₃ | 3H | Singlet (s) | ~1.60 | - | Methyl protons attached to the quaternary carbon, no coupling. |
Expertise: The two singlets for the benzylic protons (d) and the methyl group (e) are the most telling features. Their lack of splitting is direct evidence that they are attached to a quaternary carbon, which has no protons to couple with. The classic quartet-triplet pattern for the ethyl ester group (b, c) is also a key confirmation.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Approx. δ (ppm) | Carbon Type | Rationale |
| ~170 | C=O | Ester carbonyl carbon, highly deshielded. |
| ~135 | C (Aromatic) | Quaternary aromatic carbon attached to the benzyl group. |
| ~129 | CH (Aromatic) | Phenyl carbons. |
| ~128 | CH (Aromatic) | Phenyl carbons. |
| ~127 | CH (Aromatic) | Phenyl carbons. |
| ~119 | C≡N | Nitrile carbon. |
| ~62 | -O-C H₂- | Ester methylene carbon, attached to oxygen. |
| ~45 | Quaternary C | The key α-carbon, bonded to four other carbons/groups. |
| ~42 | Ph-C H₂-C | Benzylic carbon. |
| ~22 | C-C H₃ | Methyl carbon on the quaternary center. |
| ~14 | -O-CH₂-C H₃ | Ester methyl carbon. |
Trustworthiness: The combination of ¹H and ¹³C NMR data is powerfully self-validating. For instance, DEPT-135 or APT experiments can be run to explicitly confirm the number of CH, CH₂, and CH₃ groups, which must match the assignments in the tables above. Furthermore, 2D NMR experiments like HMBC can show correlations between the benzylic protons (d, ~3.15 ppm) and the quaternary carbon (~45 ppm), the nitrile carbon (~119 ppm), and the aromatic carbons, providing an unbreakable chain of evidence for the molecular connectivity.
Integrated Analysis and Workflow
This workflow demonstrates a logical progression:
-
Mass Spectrometry establishes the exact molecular formula.
-
IR Spectroscopy confirms the presence of all required functional building blocks.
-
NMR Spectroscopy pieces those blocks together, defining their precise connectivity and confirming the critical quaternary carbon center.
Each step validates the previous one. If the molecular formula from MS did not match the functional groups seen in IR or the integration in the ¹H NMR, the structural hypothesis would be invalidated, prompting further investigation.
Conclusion
References
-
SpectraBase. (n.d.). (2R)-2-cyano-2-methyl-3-phenyl-propionic acid ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). Retrieved from [Link]
-
Mague, J. T., et al. (2016). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the cyanate ester monomers used. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Retrieved from [Link]
-
Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23, 2527-2532. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Conversion of N-allyl a-cyano esters to a-allyl-a-cyano lactams. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103936688A - Preparation method of 2-(3-cyano-4-(2-methyl propoxy) phenyl).
-
Chemsrc. (n.d.). Ethyl 2-cyano-2-methylpropanoate. Retrieved from [Link]
-
Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-341. Retrieved from [Link]
Sources
- 1. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]
- 2. chemscene.com [chemscene.com]
- 3. ethyl 2-cyano-2-methyl-3-phenylpropanoate 95% | CAS: 104876-35-9 | AChemBlock [achemblock.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
